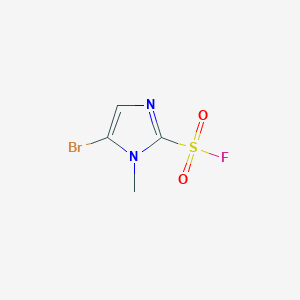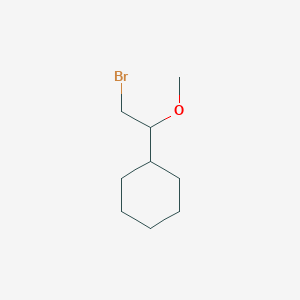
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that contains both a thiazolidine and a pyrrolidine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
The compound 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex molecule that incorporates two important scaffolds: the pyrrolidine ring and the thiazolidine-2,4-dione (TZD) moiety . These structures are known to interact with various biological targets, contributing to the compound’s potential therapeutic effects.
Mode of Action
For instance, TZD analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that it may influence pathways related to insulin signaling and bacterial cell wall synthesis .
Pharmacokinetics
The presence of the thiazolidine-2,4-dione scaffold in the molecule suggests that it may have good bioavailability and pharmacokinetic activity .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may have potential therapeutic effects such as hypoglycemic, antimicrobial, and possibly anticancer activities .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has been identified as a novel inhibitor of Protein Tyrosine Phosphatase-1B (PTP1B), an enzyme that plays a crucial role in cellular signal transduction . PTP1B has been recognized as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Cellular Effects
In cellular studies, this compound has shown potential PTP1B inhibitory activity. The optimal active compound can not only improve insulin resistance but also reduce blood sugar levels in diabetic mice. It can also improve glucose tolerance and abnormal blood lipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PTP1B. By inhibiting PTP1B, it can enhance the insulin signaling pathway, thereby improving insulin resistance and reducing blood glucose levels .
Dosage Effects in Animal Models
In animal models, particularly in diabetic mice, the compound has shown significant effects in reducing blood sugar levels and improving glucose tolerance and abnormal blood lipids . Specific dosage effects and potential toxic or adverse effects at high doses are not mentioned in the search results.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a pyrrolidine derivative. One common method involves the use of cyclopropanecarbonyl chloride to acylate the pyrrolidine ring, followed by cyclization with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties includes investigations into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A core structure in many pharmaceuticals, known for its antidiabetic properties.
Pyrrolidine: A versatile scaffold in drug discovery, used in the synthesis of various bioactive compounds.
Cyclopropanecarbonyl derivatives: Known for their stability and unique reactivity, often used in medicinal chemistry.
Uniqueness
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both thiazolidine and pyrrolidine rings, along with the cyclopropanecarbonyl group, allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-3-4-12(5-8)10(15)7-1-2-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIJQOCMPVBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)
![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)
![2-({1-[4-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2749761.png)

![1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2749764.png)
![N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2749765.png)



![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2749772.png)


